molecular formula C18H18N4O2 B2751076 1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide CAS No. 2097865-59-1

1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B2751076
CAS No.: 2097865-59-1
M. Wt: 322.368
InChI Key: QMHLVXCQWPCLAY-UHFFFAOYSA-N
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Description

1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that features a benzoxazole ring, a pyridine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzoxazole ring through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, and the pyridine moiety can be attached through a coupling reaction using a suitable pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide is unique due to its specific combination of benzoxazole, pyridine, and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-17(20-12-13-6-3-4-10-19-13)15-8-5-11-22(15)18-21-14-7-1-2-9-16(14)24-18/h1-4,6-7,9-10,15H,5,8,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHLVXCQWPCLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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